molecular formula C21H15N3O B2783268 5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 1955499-65-6

5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2783268
CAS No.: 1955499-65-6
M. Wt: 325.371
InChI Key: OWDSWQLJOWBJPT-UHFFFAOYSA-N
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Description

5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile is a versatile small molecule scaffold used primarily in research and development. This compound, with the chemical formula C21H15N3O, has a molecular weight of 325.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the reaction of naphthalen-1-ylmethylamine with 2-phenyl-1,3-oxazole-4-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. The industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylamine derivatives, while reduction may produce amine-functionalized oxazole compounds .

Scientific Research Applications

5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile stands out due to its unique combination of an oxazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(naphthalen-1-ylmethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c22-13-19-21(25-20(24-19)16-8-2-1-3-9-16)23-14-17-11-6-10-15-7-4-5-12-18(15)17/h1-12,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDSWQLJOWBJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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